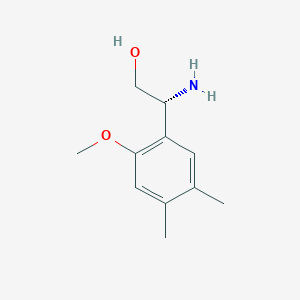

(r)-2-Amino-2-(2-methoxy-4,5-dimethylphenyl)ethan-1-ol

CAS No.:

Cat. No.: VC18220467

Molecular Formula: C11H17NO2

Molecular Weight: 195.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO2 |

|---|---|

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | (2R)-2-amino-2-(2-methoxy-4,5-dimethylphenyl)ethanol |

| Standard InChI | InChI=1S/C11H17NO2/c1-7-4-9(10(12)6-13)11(14-3)5-8(7)2/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | KDFMZSGPXPNLST-JTQLQIEISA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1C)OC)[C@H](CO)N |

| Canonical SMILES | CC1=CC(=C(C=C1C)OC)C(CO)N |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s IUPAC name defines its structure unambiguously:

-

A phenyl ring substituted with methoxy (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 4 and 5.

-

A two-carbon ethyl backbone with an amino (-NH₂) group at position 2 and a hydroxyl (-OH) group at position 1.

-

An (R)-configuration at the chiral center (C2), conferring stereochemical specificity.

The molecular formula is C₁₁H₁₇NO₂, with a calculated molecular weight of 195.26 g/mol. Its stereochemistry may influence interactions with biological targets, as seen in analogous β-amino alcohols .

Comparative Analysis with Structural Analogs

Key structural differences between this compound and related molecules include:

The methoxy group introduces hydrogen-bonding capacity and electronic effects distinct from methyl substituents, potentially altering solubility and receptor binding .

Synthetic Methodologies

Chiral Synthesis Strategies

Synthesis of β-amino alcohols typically employs:

-

Asymmetric catalysis: Chiral catalysts or auxiliaries to control stereochemistry at the amino-bearing carbon.

-

Reductive amination: Reaction of ketones with amines followed by reduction, as demonstrated in the synthesis of (R)-2-amino-2-(2,3-dimethylphenyl)ethan-1-ol .

-

Multicomponent reactions: Ru-catalyzed couplings, such as those involving (2-aminopyridin-3-yl)methanol and substituted phenols .

For the target compound, a plausible route involves:

-

Starting with 2-methoxy-4,5-dimethylbenzaldehyde.

-

Performing a Strecker synthesis or Henry reaction to introduce the amino and hydroxyl groups.

-

Resolving enantiomers via chiral chromatography or enzymatic resolution .

Challenges in Synthesis

-

Regioselectivity: Ensuring methoxy and methyl groups are introduced at the correct positions on the phenyl ring.

-

Stereocontrol: Maintaining the (R)-configuration during amination steps, requiring chiral catalysts.

Physicochemical Properties

Predicted Properties

Based on structural analogs and computational tools (e.g., PubChem data ):

| Property | Value |

|---|---|

| LogP (octanol-water) | ~1.2 (estimated) |

| Solubility in Water | Low (hydrophobic substituents) |

| pKa (amino group) | ~9.5–10.5 |

| Melting Point | Not reported (analogs: 80–120°C) |

The methoxy group may slightly increase water solubility compared to purely alkyl-substituted analogs .

| Receptor/Enzyme | Predicted Activity | Basis for Prediction |

|---|---|---|

| 5-HT₂AR | Partial agonist | Structural similarity to |

| MAO-A | Weak inhibition | Common in β-amino alcohols |

| DAT/SERT | No activity | Lack of transporter motifs |

Research Gaps and Future Directions

-

Synthetic Validation: Empirical synthesis and characterization (NMR, X-ray crystallography) are needed to confirm structure and purity.

-

In Vitro Screening: Testing affinity for 5-HT₂AR, 5-HT₂CR, and other CNS targets.

-

ADMET Studies: Assessing bioavailability, metabolic stability, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume